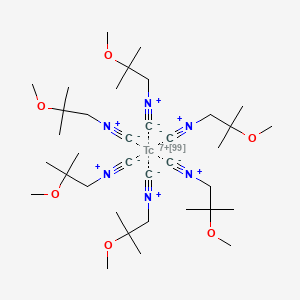
99mTc-Sestamibi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Technetium-99m sestamibi is a radiopharmaceutical agent used primarily in nuclear medicine imaging. It is a coordination complex consisting of the radioisotope technetium-99m bound to six methoxyisobutylisonitrile ligands. This compound is widely used for imaging myocardial perfusion, as well as for detecting parathyroid adenomas and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Technetium-99m sestamibi is synthesized by reacting technetium-99m with methoxyisobutylisonitrile in the presence of a reducing agent. The reaction typically involves the following steps :
Preparation of the Ligand: Methoxyisobutylisonitrile is synthesized separately.
Reduction of Technetium-99m: Technetium-99m is reduced from its pertechnetate form using a reducing agent such as stannous chloride.
Complex Formation: The reduced technetium-99m is then reacted with methoxyisobutylisonitrile to form the technetium-99m sestamibi complex.
Industrial Production Methods
In industrial settings, technetium-99m sestamibi is produced using a kit formulation. The kit contains a lyophilized mixture of tetrakis (2-methoxyisobutyl isonitrile) copper(I) tetrafluoroborate, stannous chloride dihydrate, L-cysteine hydrochloride monohydrate, sodium citrate, mannitol, hydrochloric acid, and sodium hydroxide for pH adjustment . The preparation involves reconstituting the kit with a technetium-99m solution, followed by a boiling step that takes about 15-20 minutes .
Chemical Reactions Analysis
Types of Reactions
Technetium-99m sestamibi primarily undergoes complexation reactions. It is a stable complex and does not readily undergo oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions
Reducing Agent: Stannous chloride is commonly used to reduce technetium-99m from its pertechnetate form.
Ligand: Methoxyisobutylisonitrile is the ligand that forms the complex with technetium-99m.
Major Products
The major product of the reaction is the technetium-99m sestamibi complex, which is used for imaging purposes .
Scientific Research Applications
Technetium-99m sestamibi has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a radiotracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in cellular and molecular biology to study cellular uptake and localization of compounds.
Industry: Utilized in the development and testing of new radiopharmaceuticals and imaging agents.
Mechanism of Action
Technetium-99m sestamibi is a lipophilic cation that is taken up by tissues with high mitochondrial content and negative plasma membrane potentials . After intravenous injection, it distributes in the myocardium proportionally to the myocardial blood flow. The gamma rays emitted by technetium-99m as it decays are detected using single photon emission computed tomography (SPECT) imaging .
Comparison with Similar Compounds
Technetium-99m sestamibi is often compared with other technetium-99m-based tracers such as technetium-99m tetrofosmin :
Technetium-99m Tetrofosmin: Similar to technetium-99m sestamibi, tetrofosmin is used for myocardial perfusion imaging. .
Similar Compounds
- Technetium-99m Tetrofosmin
- Technetium-99m Teboroxime
- Technetium-99m Labeled Compounds
Technetium-99m sestamibi remains unique due to its specific uptake by tissues with high mitochondrial content and its widespread use in various imaging applications .
Properties
Molecular Formula |
C36H66N6O6Tc+7 |
|---|---|
Molecular Weight |
777.9 g/mol |
IUPAC Name |
1-isocyano-2-methoxy-2-methylpropane;technetium-99(7+) |
InChI |
InChI=1S/6C6H11NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*5H2,1-2,4H3;/q;;;;;;+7/i;;;;;;1+1 |
InChI Key |
ZGDBEIODOXIKGQ-KTTJZPQESA-N |
Isomeric SMILES |
CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[99Tc+7] |
Canonical SMILES |
CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Tc+7] |
Synonyms |
99mTc Hexamibi 99mTc Sestamibi 99mTc-Hexamibi 99mTc-Sestamibi Cardiolite Tc 99m Methoxy 2 isobutylisonitrile Tc MIBI Tc-99m-Methoxy-2-isobutylisonitrile Technetium 99m Hexamibi Technetium 99m Sestamibi Technetium Tc 99m 2 Methoxy 2 methylpropylisonitrile Technetium Tc 99m 2-Methoxy-2-methylpropylisonitrile Technetium Tc 99m Sestamibi Technetium Tc 99m Sestamibi Chloride Technetium-99m-Hexamibi Technetium-99m-Sestamibi |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



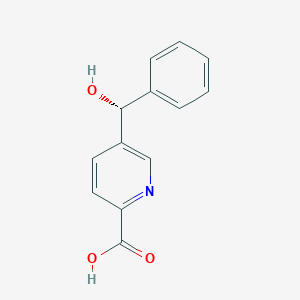
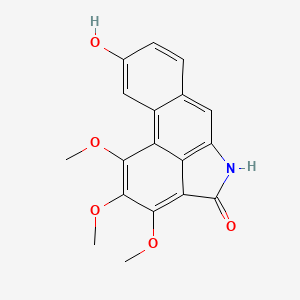
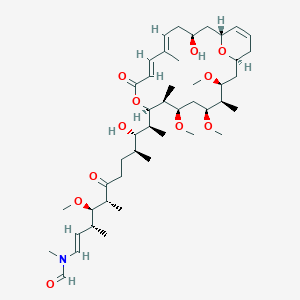
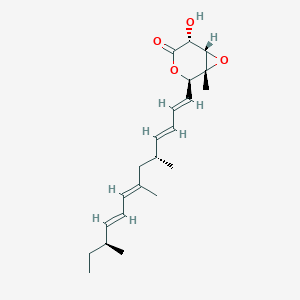
![(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide](/img/structure/B1243712.png)
![4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol](/img/structure/B1243713.png)
![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1243715.png)



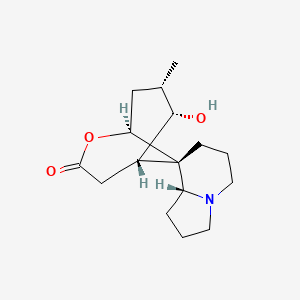
![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1243726.png)

